molecular formula C22H15F3N6O B308049 5-[3-(trifluoromethyl)phenyl]-2-furaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

5-[3-(trifluoromethyl)phenyl]-2-furaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

Cat. No.: B308049
M. Wt: 436.4 g/mol
InChI Key: ZSECZMAIFWIEJE-RPPGKUMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(trifluoromethyl)phenyl]-2-furaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a trifluoromethyl group, a furan ring, and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(trifluoromethyl)phenyl]-2-furaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone typically involves multiple steps, starting from readily available precursors. One common method involves the Knoevenagel condensation of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with compounds containing active methyl or methylene groups . The reaction conditions often include the use of a base such as piperidine and solvents like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-[3-(trifluoromethyl)phenyl]-2-furaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of multiple reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

5-[3-(trifluoromethyl)phenyl]-2-furaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(trifluoromethyl)phenyl]-2-furaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the presence of the trifluoromethyl group and indole moiety suggests potential interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[3-(trifluoromethyl)phenyl]-2-furaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone lies in its complex structure, which combines multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C22H15F3N6O

Molecular Weight

436.4 g/mol

IUPAC Name

5-methyl-N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-[1,2,4]triazino[5,6-b]indol-3-amine

InChI

InChI=1S/C22H15F3N6O/c1-31-17-8-3-2-7-16(17)19-20(31)27-21(30-28-19)29-26-12-15-9-10-18(32-15)13-5-4-6-14(11-13)22(23,24)25/h2-12H,1H3,(H,27,29,30)/b26-12+

InChI Key

ZSECZMAIFWIEJE-RPPGKUMJSA-N

SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)NN=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F

Isomeric SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)N/N=C/C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)NN=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F

Origin of Product

United States

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